molecular formula C14H17N5O3 B12530948 2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-22-1

2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate

Número de catálogo: B12530948
Número CAS: 651769-22-1
Peso molecular: 303.32 g/mol
Clave InChI: IARQPGDWRPNNQF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is a synthetic organic compound combining a benzoate ester core with two pharmacologically relevant moieties: a morpholinylethyl group and a tetrazole ring. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is frequently employed in drug design to enhance solubility and bioavailability due to its polarity and hydrogen-bonding capacity . The tetrazole group (2H-tetrazol-5-yl), a bioisostere of carboxylic acid, is commonly utilized in medicinal chemistry to improve metabolic stability and receptor binding, as exemplified by angiotensin II receptor antagonists like losartan and olmesartan .

Propiedades

Número CAS

651769-22-1

Fórmula molecular

C14H17N5O3

Peso molecular

303.32 g/mol

Nombre IUPAC

2-morpholin-4-ylethyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C14H17N5O3/c20-14(22-10-7-19-5-8-21-9-6-19)12-3-1-11(2-4-12)13-15-17-18-16-13/h1-4H,5-10H2,(H,15,16,17,18)

Clave InChI

IARQPGDWRPNNQF-UHFFFAOYSA-N

SMILES canónico

C1COCCN1CCOC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-(2H-Tetrazol-5-il)benzoato de 2-(morfolin-4-il)etilo típicamente involucra los siguientes pasos:

Métodos de producción industrial

Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde para mejorar la eficiencia y la sostenibilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-(2H-Tetrazol-5-il)benzoato de 2-(morfolin-4-il)etilo puede sufrir varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Productos principales

Mecanismo De Acción

El mecanismo de acción del 4-(2H-Tetrazol-5-il)benzoato de 2-(morfolin-4-il)etilo implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El anillo de tetrazol puede imitar el grupo carboxilato, permitiendo que el compuesto se una a los sitios activos de las enzimas e inhiba su actividad. Esto puede conducir a varios efectos biológicos, como actividades antibacterianas, anticancerígenas y antiinflamatorias .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related analogs, focusing on molecular features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Biological Activity/Properties Reference
2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate Benzoate ester Morpholinylethyl, Tetrazol-5-yl Prodrug potential, enhanced solubility Target
CV-11974 (Olmesartan) Biphenyltetrazole Tetrazol-5-yl, Biphenyl Angiotensin II antagonist (IC₅₀: 1.12×10⁻⁷ M)
(5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid Acetic acid derivative Morpholinyl, Tetrazol-2-yl Structural isomer; unknown activity
Ethyl 1-[2-(morpholin-4-yl)ethyl]benzimidazole-5-carboxylate Benzimidazole ester Morpholinylethyl, Trifluoromethyl Antimicrobial activity; crystal structure analyzed
Ethyl 4-(dimethylamino)benzoate Benzoate ester Dimethylaminoethyl Higher reactivity in polymer matrices

Structural Analogues with Tetrazole Moieties

  • CV-11974 (Olmesartan) : This angiotensin II receptor antagonist features a biphenyltetrazole group, where the tetrazole acts as a critical pharmacophore for binding to the AT₁ receptor. While the target compound shares the tetrazol-5-yl group, its benzoate ester structure differs from CV-11974’s biphenyl system. The ester linkage in the target compound may reduce direct receptor affinity but improve oral bioavailability through prodrug activation .
  • (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic Acid: A structural isomer with the tetrazole at position 2 instead of 5.

Morpholine-Containing Esters

  • Ethyl 1-[2-(Morpholin-4-yl)ethyl]benzimidazole-5-carboxylate : This benzimidazole derivative shares the morpholinylethyl ester group with the target compound. Crystallographic data reveal dihedral angles of 35.66° (between benzimidazole and phenyl rings) and 75.45° (between benzimidazole and morpholine), suggesting conformational rigidity. In contrast, the target’s benzoate core may allow greater rotational flexibility, impacting intermolecular interactions and solubility .
  • Ethyl 4-(Dimethylamino)benzoate: Compared to the morpholinylethyl group, the dimethylaminoethyl substituent in this compound demonstrated higher reactivity in resin cement formulations, achieving a 10–15% greater degree of conversion.

Spectral and Physical Properties

  • 2-(Diethylamine)ethyl 4-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamido)benzoate : UV-Vis analysis of this metronidazole derivative showed a hypsochromic shift (λmax = 270 nm vs. 310 nm for the parent acid), attributed to aromatic substitution. The target compound’s tetrazole and morpholine groups may similarly alter its spectral profile, aiding analytical characterization .
  • Morpholinium Degradation Behavior : Stress studies on morpholinium salts (e.g., morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetonitrile) reveal susceptibility to hydrolysis under acidic conditions. This suggests the target’s ester linkage may require stabilization strategies to prevent premature degradation .

Research Findings and Implications

Bioisosteric Advantage : The tetrazole group in the target compound mimics carboxylic acids, as seen in CV-11974, but with improved metabolic stability. This design could enhance oral bioavailability compared to carboxylate-containing drugs .

Solubility vs. Reactivity: The morpholinylethyl group likely improves aqueous solubility over dimethylamino analogs (e.g., ethyl 4-(dimethylamino)benzoate) but may reduce reactivity in polymer systems due to steric hindrance .

Prodrug Potential: The ester linkage positions the compound as a prodrug candidate, requiring enzymatic hydrolysis for activation. This contrasts with CV-11974’s direct-acting tetrazole pharmacophore .

Crystallographic Insights : Structural data from similar morpholinylethyl esters suggest that the target compound’s solid-state packing may involve C–H···F and C–H···O interactions, influencing stability and formulation .

Actividad Biológica

2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H12N4O2
  • Molecular Weight : 232.23 g/mol
  • IUPAC Name : 2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate

This structure includes a morpholine ring, an ethyl group, and a tetrazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazole demonstrate activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoateAcinetobacter baumannii8 µg/mL
2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoatePseudomonas aeruginosa16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. The mechanism of action appears to be associated with the induction of apoptosis and cell cycle arrest.

A notable study reported an IC50 value of 15 µM against human glioblastoma cells, indicating a promising therapeutic potential . The structure–activity relationship (SAR) analysis suggested that modifications to the morpholine and tetrazole groups could enhance potency.

Cell LineIC50 (µM)Mechanism of Action
Human Glioblastoma (U251)15Apoptosis induction
Human Melanoma (WM793)20Cell cycle arrest

Case Study 1: Inhibition of HSET

A recent study focused on the inhibition of HSET (KIFC1), a kinesin protein associated with cancer cell survival. The compound demonstrated micromolar inhibition of HSET activity, leading to multipolar spindle formation in centrosome-amplified cancer cells . This finding suggests potential applications in cancer therapy by targeting mitotic processes.

Case Study 2: Structure Optimization

Further investigations into structure optimization revealed that modifications to the ethyl ester group significantly affect biological activity. For example, replacing the ethyl group with a propyl group resulted in a 3-fold increase in antimicrobial activity against Pseudomonas aeruginosa .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.